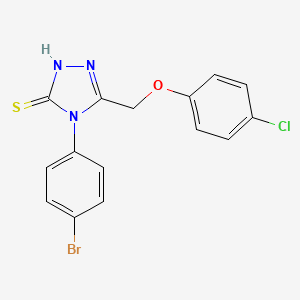

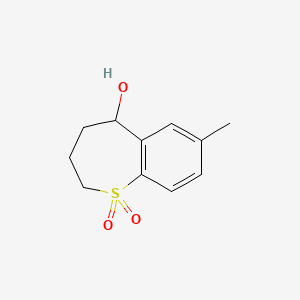

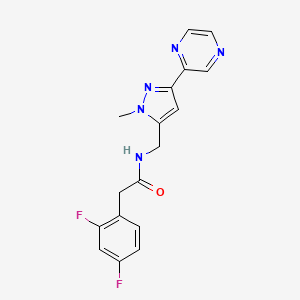

![molecular formula C18H12N6O4 B2904806 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899996-39-5](/img/structure/B2904806.png)

2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been broadly employed in the synthesis of pharmacologically active entities . Pyrazolo[3,4-d]pyrimidine derivatives show a wide range of biological responses such as anticancer, antiproliferative, and anti-mycobacterial activities .

Synthesis Analysis

Synthesis of pyrazolo[3,4-d]pyrimidine derivatives via Biginelli condensation is a simple, efficient, and atom-economic method . This involves the condensation of substituted aromatic aldehyde, 5-amino-2,4-dihydro-3H-pyrazol-3-one, and guanidine .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis

Pyrazolones, which are part of the pyrazolo[3,4-d]pyrimidine structure, are used as starting materials for the synthesis of biologically active compounds .Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlights the use of related pyrazolopyrimidin compounds for synthesizing new heterocycles that exhibit antimicrobial properties. This involves key intermediates for the synthesis of various compounds, demonstrating the potential of pyrazolopyrimidin derivatives in developing new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Applications

Another study focuses on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their anticancer activities. Specifically, compounds derived from this synthesis were tested for their antitumor activity against human breast adenocarcinoma cell lines, with some compounds displaying significant inhibitory activity (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Synthesis of Heterocycles

Research into the synthesis of 2-substituted and dihydro derivatives of pyrazolo[3,4-d]pyrimidinones has been conducted, indicating the chemical versatility and potential applications of these compounds in creating diverse heterocyclic structures with possible biological activities (Ochi & Miyasaka, 1983).

Mechanism of Action

Target of Action

The compound 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, also known as 2-nitro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide, is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a key regulator of the cell cycle and plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound prevents the phosphorylation of key proteins required for this transition, effectively halting the cell cycle .

Pharmacokinetics

In silico admet studies suggest that the compound has suitable pharmacokinetic properties .

Result of Action

The inhibition of CDK2 by this compound leads to a significant reduction in cell proliferation . This can result in the death of cancer cells, making the compound a potential candidate for cancer treatment .

Future Directions

Properties

IUPAC Name |

2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6O4/c25-17(13-8-4-5-9-15(13)24(27)28)21-22-11-19-16-14(18(22)26)10-20-23(16)12-6-2-1-3-7-12/h1-11H,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVFNCAGYJYVVCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

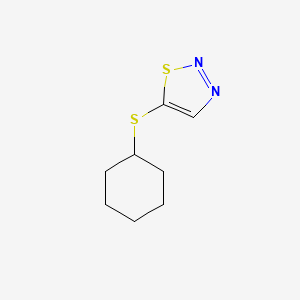

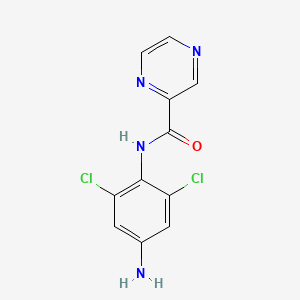

![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904724.png)

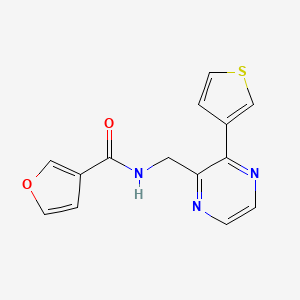

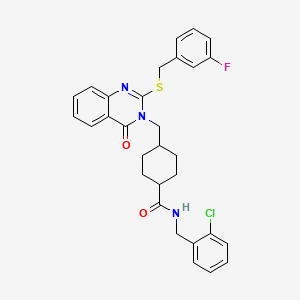

![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)

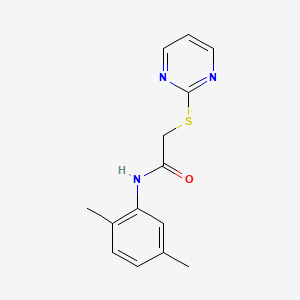

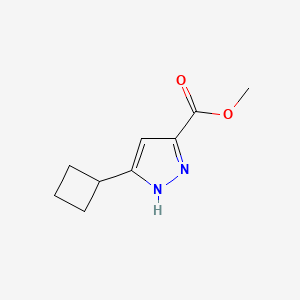

![N-(4-methoxyphenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2904742.png)

![1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2904743.png)